molecular formula C10H12N4O2 B13924998 Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B13924998
M. Wt: 220.23 g/mol
InChI Key: DLHILQSNYTXEPJ-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The unique structure of this compound, which includes both pyrazole and pyridine rings, makes it a valuable scaffold for the development of new bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. One efficient method involves the use of amorphous carbon-supported sulfonic acid as a catalyst in the presence of ethanol. This method provides the desired products with moderate to good yields and involves a sequential opening/closing cascade reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of solid catalysts like amorphous carbon-supported sulfonic acid offers advantages such as low cost, non-toxicity, and stability, making it a promising approach for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve solvents like ethanol or acetic acid and may require heating or refluxing .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

Uniqueness

Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its diverse biological activities and makes it a valuable scaffold for drug development .

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

ethyl 3-(aminomethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C10H12N4O2/c1-2-16-10(15)6-3-4-12-9-8(6)7(5-11)13-14-9/h3-4H,2,5,11H2,1H3,(H,12,13,14)

InChI Key

DLHILQSNYTXEPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=NC2=NNC(=C12)CN

Origin of Product

United States

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